molecular formula C14H16N2O6 B5234928 methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate

methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate

Cat. No. B5234928
M. Wt: 308.29 g/mol
InChI Key: WDFMNNPFDGBHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research. It is commonly used in the synthesis of various organic compounds due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate is not fully understood. However, it is believed to act as an inhibitor of various enzymes and signaling pathways involved in disease progression. This includes inhibition of the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, it has a wide range of potential applications in various fields of research. However, there are also limitations to its use. It can be toxic in high concentrations and may require specialized handling and disposal procedures.

Future Directions

There are several future directions for research involving methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate. One potential area of research is the development of novel pharmaceuticals and agrochemicals using this compound as a starting material. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound. Finally, there is potential for the development of new synthetic methods for the production of this compound, which may improve efficiency and reduce waste in the synthesis process.

Synthesis Methods

Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-nitrobenzoic acid with tetrahydrofuran-2-carboxylic acid, followed by the addition of methyl chloroformate and triethylamine. The resulting compound can be purified using column chromatography, yielding high purity this compound.

Scientific Research Applications

Methyl 3-nitro-5-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

methyl 3-nitro-5-(oxolan-2-ylmethylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-21-14(18)10-5-9(6-11(7-10)16(19)20)13(17)15-8-12-3-2-4-22-12/h5-7,12H,2-4,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFMNNPFDGBHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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